3-(Bromomethyl)-2-fluoro-6-methylpyridine
Overview
Description
3-(Bromomethyl)-2-fluoro-6-methylpyridine is a brominated aromatic heterocyclic organic compound. It is characterized by the presence of a bromomethyl group (-CH2Br) attached to a pyridine ring, which also contains a fluorine atom at the second position and a methyl group at the sixth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. For instance, starting with 2-fluoro-6-methylpyridine, the compound can be subjected to bromination using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Substitution Reactions: Another approach is through nucleophilic substitution reactions. For example, treating 2-fluoro-6-methylpyridine with a bromomethylating agent like methyl bromide (CH3Br) in the presence of a strong base can yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.
Types of Reactions:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromomethyl group can be reduced to a methylene group (-CH2-).
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or cyanide ions (CN-) can be used, often in the presence of a base.
Major Products Formed:
Oxidation: this compound-5-carboxylic acid.
Reduction: 3-(Methyl)-2-fluoro-6-methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-(Bromomethyl)-2-fluoro-6-methylpyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-2-fluoro-6-methylpyridine exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes through its bromomethyl group, which can act as a leaving group in nucleophilic substitution reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
3-(Bromomethyl)pyridine: Lacks the fluorine and methyl groups.
2-Fluoro-6-methylpyridine: Lacks the bromomethyl group.
3-(Bromomethyl)-2-fluoropyridine: Similar but with a different position of the fluorine atom.
Properties
IUPAC Name |
3-(bromomethyl)-2-fluoro-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVWKGMDGFBVAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.